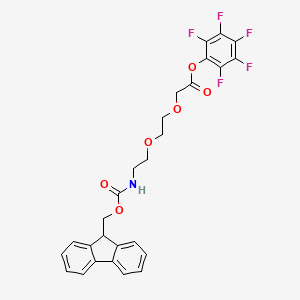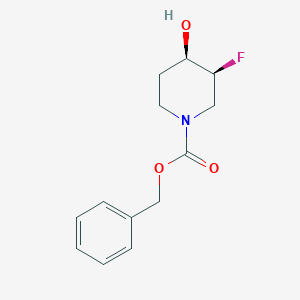
Fmoc-O2Oc-OPfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-O2Oc-OPfp is a compound used in peptide synthesis, particularly in solid-phase peptide synthesis. The compound consists of a 9-fluorenylmethoxycarbonyl (Fmoc) group, an octanoyl (O2Oc) group, and a pentafluorophenyl (OPfp) ester. The Fmoc group is widely used for protecting amines in organic synthesis due to its stability under acidic conditions and easy removal under mildly basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O2Oc-OPfp typically involves the following steps:
Formation of Fmoc-O2Oc: The 9-fluorenylmethoxycarbonyl chloride reacts with octanoic acid in the presence of a base such as triethylamine to form Fmoc-O2Oc.
Formation of this compound: The Fmoc-O2Oc is then reacted with pentafluorophenol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the use of high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-O2Oc-OPfp undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using a basic secondary amine nucleophile such as piperidine.
Coupling Reactions: The pentafluorophenyl ester reacts with amines to form amide bonds, which is a key step in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine, diethylamine, or morpholine in a mildly basic environment.
Coupling: Dicyclohexylcarbodiimide (DCC) and pentafluorophenol for ester formation.
Major Products:
Deprotection: Removal of the Fmoc group yields a free amine.
Coupling: Formation of amide bonds in peptides.
Applications De Recherche Scientifique
Fmoc-O2Oc-OPfp is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a protecting group for amines in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Fmoc-derivatized peptides are used to create hydrogels for tissue engineering and drug delivery applications.
Mécanisme D'action
The mechanism of action of Fmoc-O2Oc-OPfp involves the protection and deprotection of amines during peptide synthesis:
Protection: The Fmoc group protects the amine group of amino acids, preventing unwanted reactions during peptide chain elongation.
Deprotection: The Fmoc group is removed under basic conditions, exposing the amine group for further reactions.
Coupling: The pentafluorophenyl ester facilitates the formation of amide bonds by reacting with amines.
Comparaison Avec Des Composés Similaires
Boc-O2Oc-OPfp: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-O2Oc-OPfp: Uses carbobenzoxy (Cbz) as the protecting group.
Comparison:
Fmoc vs. Boc: Fmoc is base-labile, while Boc is acid-labile.
Fmoc vs. Cbz: Fmoc offers easier removal under basic conditions compared to Cbz, which requires hydrogenolysis.
Fmoc-O2Oc-OPfp stands out due to its compatibility with a wide range of reaction conditions and its efficiency in peptide synthesis .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO6/c28-21-22(29)24(31)26(25(32)23(21)30)39-20(34)14-37-12-11-36-10-9-33-27(35)38-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,33,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHMGSPKAJWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2404827.png)


![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2404834.png)

![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

![2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)
![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)
![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)

